3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid
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Overview
Description
3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 5-methoxyindole to introduce the nitro group at the 7-position. This is followed by the acylation of the indole nitrogen with 2-acetamidoethyl chloride under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Acylation: The indole nitrogen can undergo further acylation to introduce different acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indoles, and various acylated products.
Scientific Research Applications
3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetamidoethyl group can enhance the compound’s binding affinity to certain proteins, leading to modulation of biological pathways. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylic acid
- 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxamide
- 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate .
Uniqueness
What sets 3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid apart is the presence of the nitro group at the 7-position. This structural feature can significantly influence the compound’s reactivity and biological activity. The combination of the acetamidoethyl and methoxy groups further enhances its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C14H15N3O6 |
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Molecular Weight |
321.28 g/mol |
IUPAC Name |
3-(2-acetamidoethyl)-5-methoxy-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H15N3O6/c1-7(18)15-4-3-9-10-5-8(23-2)6-11(17(21)22)12(10)16-13(9)14(19)20/h5-6,16H,3-4H2,1-2H3,(H,15,18)(H,19,20) |
InChI Key |
RALJLIILLIROHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C(=O)O |
Origin of Product |
United States |
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